2-(diethylamino)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(Diethylamino)-N-(2-nitrophenyl)acetamide is an organic compound that features a diethylamino group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with diethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(diethylamino)-N-(2-aminophenyl)acetamide.
Scientific Research Applications
2-(Diethylamino)-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(2-aminophenyl)acetamide: A reduced form of the compound.
2-(Diethylamino)-N-(2-chlorophenyl)acetamide: A derivative with a chloro group instead of a nitro group.
Uniqueness
2-(Diethylamino)-N-(2-nitrophenyl)acetamide is unique due to the presence of both a diethylamino group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(diethylamino)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJLUCHRYRTKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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